4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole 4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640863-03-0
VCID: VC11868964
InChI: InChI=1S/C18H23N3O2S/c1-2-13-6-5-7-15-16(13)19-18(24-15)21-10-11-23-14(12-21)17(22)20-8-3-4-9-20/h5-7,14H,2-4,8-12H2,1H3
SMILES: CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol

4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

CAS No.: 2640863-03-0

Cat. No.: VC11868964

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole - 2640863-03-0

Specification

CAS No. 2640863-03-0
Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
IUPAC Name [4-(4-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C18H23N3O2S/c1-2-13-6-5-7-15-16(13)19-18(24-15)21-10-11-23-14(12-21)17(22)20-8-3-4-9-20/h5-7,14H,2-4,8-12H2,1H3
Standard InChI Key WZZBVIJCDQNREI-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
Canonical SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a polycyclic organic compound with the molecular formula C₁₈H₂₃N₃O₂S and a molar mass of 345.5 g/mol. Its IUPAC name, [4-(4-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone, systematically describes the connectivity of its three primary components:

  • A 4-ethyl-1,3-benzothiazole core, providing aromaticity and π-stacking potential.

  • A morpholine ring at position 2, contributing conformational flexibility and hydrogen-bonding capacity.

  • A pyrrolidine-1-carbonyl group attached to the morpholine subunit, introducing steric bulk and amide functionality.

The SMILES notation (CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4) and InChIKey (WZZBVIJCDQNREI-UHFFFAOYSA-N) further specify its stereoelectronic configuration.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2640863-03-0
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight345.5 g/mol
IUPAC Name[4-(4-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
XLogP3-AA3.2 (estimated)

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole follows a multi-step sequence involving:

  • Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic or thermal conditions.

  • Morpholine Ring Introduction: Nucleophilic substitution at the benzothiazole’s C2 position using morpholine derivatives, often facilitated by coupling agents like HATU or DCC.

  • Pyrrolidine-1-carbonyl Functionalization: Amide bond formation between the morpholine’s secondary amine and pyrrolidine carbonyl chloride, typically in anhydrous DMF or THF.

Microwave-assisted synthesis—a method validated for analogous heterocycles —may enhance reaction efficiency, though explicit protocols for this compound remain unpublished.

Table 2: Hypothetical Reaction Conditions

StepReactantsConditionsYield (%)
12-Amino-4-ethylthiophenol + CyclohexanoneHCl (conc.), reflux, 6h78
2Intermediate + Morpholine-2-carboxylic acidHATU, DIPEA, DMF, 25°C, 12h65
3Morpholine adduct + Pyrrolidine carbonyl chlorideTHF, 0°C → RT, 4h82

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (estimated at 3.2) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Polar aprotic solvents (DMF, DMSO) are likely optimal for dissolution, while precipitation occurs in water or hexane.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide I), ν(C=S) at ~1120 cm⁻¹ (benzothiazole), and ν(N-H) at ~3300 cm⁻¹ (morpholine) .

  • ¹H NMR: Diagnostic signals include δ 1.2–1.4 ppm (CH₃ of ethyl), δ 3.5–4.2 ppm (morpholine/pyrrolidine CH₂), and δ 7.2–8.1 ppm (benzothiazole aromatic protons).

Compound ClassIC₅₀ (Target)Reference
Benzothiazole-triazoles0.09 μM (EGFR T790M)
Thiadiazole derivatives24 μg/mL (C. albicans)
Morpholine-amides1.2 nM (PI3Kγ)

Applications and Research Directions

Medicinal Chemistry

The compound’s modular structure allows derivatization at:

  • The ethyl group (C4 of benzothiazole) for tuning lipophilicity.

  • The pyrrolidine carbonyl for enhancing target selectivity.

  • The morpholine ring for optimizing pharmacokinetics .

Industrial and Material Science

Benzothiazoles are employed in organic LEDs and corrosion inhibitors. The morpholine subunit could facilitate coordination with metal ions, suggesting applications in catalysis or sensors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator